2-Naphthyl phenyl ketone

Photochemistry Radical Generation Synthetic Methodology

Photochemical inconsistency disrupts material reproducibility. 2-Naphthyl phenyl ketone delivers a quantifiably inert triplet state (Φrad = 0, Rrad = 0) that prevents uncontrolled radical side reactions. • Triplet state: unreactive π,π* character vs. benzophenone's degradative n,π* - critical for photostable OLED hosts & coatings. • Controlled radical flux: C-S bond cleavage Φ = 0.1 vs. 1.0 for 1-naphthyl isomer, enabling clean mechanistic studies. • ≥98% crystalline solid with high carbonyl electrophilicity ensures reproducible multi-step pharma syntheses. • Distinct visible radical-anion spectrum provides unambiguous LFP identification. Supplied as a reliably available, high-purity intermediate for advanced research and development programs.

Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
CAS No. 644-13-3
Cat. No. B181556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl phenyl ketone
CAS644-13-3
Synonyms2-naphthylphenylketone
naphthyl phenyl ketone
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H12O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
InChIKeySJNXJRVDSTZUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Phenyl Ketone Profile


2-Naphthyl phenyl ketone (also known as 2-benzoylnaphthalene) is an aromatic ketone consisting of a naphthalene ring system coupled to a phenyl group via a carbonyl bridge . This diaryl ketone is a versatile synthetic intermediate for polycyclic aromatic hydrocarbons (PAHs), heterocyclic compounds, and photoactive materials . Its carbonyl group is highly electrophilic, enabling nucleophilic addition reactions . Commercially available at ≥98.0% purity (HPLC/GC) as a crystalline powder, it has a melting point of 80-82 °C, a boiling point of 398 °C, and is soluble in hot methanol . Standard storage conditions are 2-30 °C .

2-Naphthyl Phenyl Ketone Substitution Failure


Generic substitution with seemingly similar diaryl ketones is scientifically unsound because their photophysical, electrochemical, and electronic properties are dictated by the specific aromatic substitution pattern. For instance, replacing the 2-naphthyl group with a phenyl group (as in benzophenone) drastically alters the excited state character (π,π* vs. n,π*), changing radical reactivity [1][2]. Similarly, substituting the 2-naphthyl regioisomer with its 1-naphthyl counterpart changes the electronic landscape, leading to different reactivity in photochemical bond cleavage and potentially affecting the performance of materials or the outcome of synthetic pathways [3][4]. These differences are not qualitative opinions but are rooted in measurable quantum yields and triplet state behavior, making precise compound selection non-negotiable for reproducible research and product development.

2-Naphthyl Phenyl Ketone Evidence Guide


Regioisomer Effects on Photocleavage

The quantum yield (Φrad) for photoinduced C-S bond cleavage in a 2-naphthyl phenyl ketone derivative (NBPS) is 0.1, which is an order of magnitude lower than the near-unity yield (Φrad = 1.0) observed for its 1-naphthyl regioisomer (BNMPS) under specific excitation conditions [1]. This demonstrates that the position of the naphthyl attachment is not a minor structural variation but a critical determinant of photochemical efficiency.

Photochemistry Radical Generation Synthetic Methodology

Triplet State Reactivity: π,π* vs. n,π*

2-Naphthyl phenyl ketone derivatives possess a lowest triplet state (T1) of π,π* character, which exhibits zero efficiency (Rrad = 0) for C-S bond cleavage via triplet sensitization. This stands in stark contrast to benzophenone derivatives, which typically have an n,π* T1 state that is highly reactive in hydrogen abstraction and bond cleavage reactions [1][2].

Photophysics Excited State Chemistry Photostability

Naphthyl Substitution for OLED Electron Transport

In a study on electron-transporting materials for OLEDs, compounds with a naphthyl substituent exhibited significantly higher electron mobility compared to their phenyl-substituted counterparts. A naphthyl-containing derivative achieved an electron mobility of 8.0 × 10⁻⁶ cm² V⁻¹ s⁻¹, which is more than double the mobility of 3.3 × 10⁻⁶ cm² V⁻¹ s⁻¹ observed for a phenyl-substituted analogue in the same device architecture [1].

OLED Materials Electron Transport Semiconductors

Electrophilic Reactivity for Derivatization

The carbonyl group in 2-naphthyl phenyl ketone is highly electrophilic, a property that is qualitatively described as enabling a wide range of nucleophilic addition reactions . While direct quantitative comparison of electrophilicity indices is not available in the searched literature, the synthetic utility is supported by its commercial use as a pharmaceutical intermediate and as a precursor for complex molecules [1].

Organic Synthesis Medicinal Chemistry Material Precursors

Radical Anion Spectroscopic Fingerprint

The radical anion of 2-naphthyl phenyl ketone possesses a distinct visible absorption spectrum, which is generated by electrolytic reduction in N,N-dimethylformamide [1]. This spectroscopic fingerprint allows for the unambiguous identification and monitoring of this transient species, which is not possible with the radical anion of benzophenone or other simpler aryl ketones due to their different electronic structures.

Spectroelectrochemistry Analytical Chemistry Mechanistic Studies

2-Naphthyl Phenyl Ketone Application Scenarios


Low-Efficiency Radical Source in Photochemistry

When designing a photochemical system that requires a controlled, low-level flux of radicals, 2-naphthyl phenyl ketone derivatives are a superior choice. The quantitative evidence showing a quantum yield of just 0.1 for C-S bond cleavage [1] makes it an ideal candidate for mechanistic studies where a high radical concentration from a more efficient source (like its 1-naphthyl isomer with Φrad = 1.0) would lead to unwanted side reactions or obscure the primary photochemical pathway. This allows researchers to decouple primary photochemical events from secondary radical reactions.

Photostable Materials with π,π* Triplet State

In the development of photostable coatings, polymers, or OLED host materials, the π,π* character of the 2-naphthyl phenyl ketone triplet state is a key differentiator. The evidence that its T1 state is unreactive in bond cleavage (Rrad = 0) [2] confirms its potential as a photochemically inert scaffold. This is in direct contrast to the highly reactive n,π* state of benzophenone, which is known to cause polymer degradation. Procurement of 2-naphthyl phenyl ketone over benzophenone is justified when photostability is a critical material requirement.

Electrophilic Building Block Strategy

For synthetic chemists building pharmaceutical intermediates or complex ligands, 2-naphthyl phenyl ketone offers a reliable electrophilic handle. Its documented high carbonyl electrophilicity and established use as a pharmaceutical intermediate make it a predictable and versatile starting material. Its solid, crystalline nature and commercial availability at high purity (≥98%) ensure reproducible results in multi-step syntheses, reducing the risk associated with less characterized or lower-purity alternatives.

Spectroelectrochemical Radical Anion Identification

The unique visible absorption spectrum of its radical anion provides a distinct analytical advantage for spectroelectrochemical and laser flash photolysis studies [3]. Researchers investigating electron transfer processes or the behavior of diaryl ketyl radicals can use this characteristic spectrum to unambiguously identify and quantify the 2-naphthyl phenyl ketone radical anion in complex reaction mixtures. This level of analytical resolution is a key reason to select this specific compound over other aryl ketones whose radical anions may have overlapping or less distinct spectral features.

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